3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

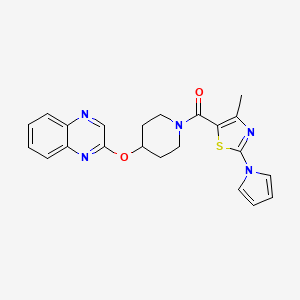

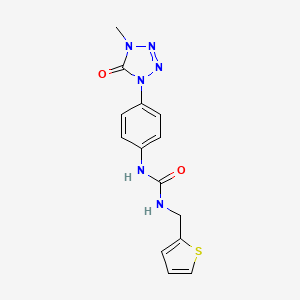

The compound “3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” appears to contain an azetidine ring, which is a four-membered cyclic amine . It also contains a phenylsulfonyl group, an oxazolidine ring, and a 2,4-dione group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a reaction involving an amine . The phenylsulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the phenylsulfonyl group, the oxazolidine ring, and the 2,4-dione group . These groups could potentially confer certain chemical properties to the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the azetidine ring might undergo reactions typical of cyclic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in the molecule. For instance, the presence of the azetidine ring might confer basicity to the compound .Aplicaciones Científicas De Investigación

Biochemical and Pharmacokinetic Properties

One potent and selective 4-oxo-β-lactam inhibitor of human leukocyte elastase (HLE), which plays a significant role in inflammatory diseases, is a novel compound containing a N-(4-(phenylsulphonylmethyl)phenyl) group. This compound exhibited slow-tight binding inhibition of HLE, demonstrating a remarkable second-order rate constant. Despite its potential, it displayed limited stability, being susceptible to off-target reactions (Mulchande et al., 2011)[https://consensus.app/papers/synthesis-stability-properties-potent-4oxoβlactam-mulchande/1ac7d5018c125a21baf32a81133c9fcf/?utm_source=chatgpt].

Agricultural Applications

Famoxadone, a new agricultural fungicide commercialized by DuPont under the trade name Famoxate, belongs to a new class of oxazolidinone fungicides. It demonstrates excellent control of plant pathogens across various classes, impacting grapes, cereals, tomatoes, potatoes, and other crops. This discovery stemmed from an extensive analog program initiated after identifying fungicidal activity in a related compound (Sternberg et al., 2001)[https://consensus.app/papers/famoxadone-discovery-optimisation-fungicide-sternberg/903fb72fa1815168812dff1335987bd0/?utm_source=chatgpt].

Antimicrobial and Anti-inflammatory Agents

A series of 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties were synthesized and evaluated for their antimicrobial activity. Among them, one compound displayed superior antimicrobial activity against Gram-positive bacteria, especially Staphylococcus aureus, compared to chloramphenicol. This compound also demonstrated genotoxicity, cytotoxicity, and favorable ADME parameters, making it a good drug candidate (Karaman et al., 2018)[https://consensus.app/papers/design-evaluation-activities-13‐oxazolidinone-karaman/ff152730d4965da7b63531146e363033/?utm_source=chatgpt].

Synthesis and Characterization of Derivatives

Several studies focus on the synthesis and evaluation of oxazolidinone derivatives for their potential as antimicrobial and anti-inflammatory agents. These include the synthesis of phenyl oxazolidinones from R-glycidyl butarate and their subsequent evaluation for antibacterial and antifungal activities (Fernandes et al., 2013)[https://consensus.app/papers/synthesis-evaluation-oxazolidinones-having-benzo-fernandes/22f97e5619765d458f7a4ed2d09fbdfd/?utm_source=chatgpt], as well as the development of novel azetidinones and their antibacterial assessment (Prajapati & Thakur, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-novel-azetidinones-prajapati/34922bd3424d57fb8990b5bfbf6ce45e/?utm_source=chatgpt].

Novel Antihyperglycemic Agents

Research into novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones prepared and evaluated as oral antihyperglycemic agents showcases the potential of oxazolidinone derivatives in treating diabetes. These compounds were tested in the obese, insulin-resistant db/db mouse model, indicating significant effects on lowering glucose and insulin levels (Wrobel et al., 1998)[https://consensus.app/papers/novel-wrobel/e6b4cbd7bb0c5f86b3f33e558dd3ab2f/?utm_source=chatgpt].

Propiedades

IUPAC Name |

3-[1-(benzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-11-8-19-12(16)14(11)9-6-13(7-9)20(17,18)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLIQAYBLDRQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B2927851.png)

![6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927853.png)

![1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/no-structure.png)

![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)

![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)

![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)